molecular formula C10H9FO3 B1407402 1-(4-Fluorophenoxy)cyclopropanecarboxylic acid CAS No. 1399657-46-5

1-(4-Fluorophenoxy)cyclopropanecarboxylic acid

Cat. No. B1407402
CAS RN: 1399657-46-5
M. Wt: 196.17 g/mol
InChI Key: JIFRXJWQLPSQGG-UHFFFAOYSA-N
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Description

1-(4-Fluorophenoxy)cyclopropanecarboxylic acid, also known as CPPC, is a synthetic compound that belongs to the class of cyclopropane carboxylic acids. CPPC has gained significant attention in the scientific community due to its potential therapeutic applications in treating various diseases.

Scientific Research Applications

Alzheimer's Disease Research

1-(4-Fluorophenoxy)cyclopropanecarboxylic acid derivatives have been studied for their potential in treating Alzheimer's disease. For example, CHF5074, a γ-secretase modulator related to this compound, has shown promise in reducing brain β-amyloid pathology and improving spatial memory in a mouse model of Alzheimer's disease (Imbimbo et al., 2009).

Synthesis and Bioactivity

The compound has been utilized in the synthesis of various biologically active derivatives. For instance, the synthesis of N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives, based on cyclopropanecarboxylic acid, has been explored for herbicidal and fungicidal activities (Tian et al., 2009).

Biodegradation Studies

Research into the biodegradation of related compounds, like β-cyfluthrin (which includes a this compound structure), has been conducted to understand environmental impacts and degradation processes. A study identified Pseudomonas stutzeri as capable of degrading β-cyfluthrin (Saikia et al., 2005).

Antimicrobial Activity

Research into the synthesis of compounds containing fragments of this compound and their potential antimicrobial activity has been carried out. For example, the synthesis of N-ethoxyethylpiperidine derivatives has demonstrated antimicrobial effects against various bacteria and yeast (Issayeva et al., 2019).

Environmental Chemistry

Studies on the hydrolysis and adsorption of cyhalofop-butyl, a compound related to this compound, on soil colloids have been conducted to understand its environmental behavior and stability (Pinna et al., 2008).

Mechanism of Action

properties

IUPAC Name

1-(4-fluorophenoxy)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c11-7-1-3-8(4-2-7)14-10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFRXJWQLPSQGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)O)OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1399657-46-5
Record name 1-(4-fluorophenoxy)cyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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